molecular formula C23H23ClN2O3S2 B5204810 N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

Katalognummer B5204810
Molekulargewicht: 475.0 g/mol
InChI-Schlüssel: OXSCXSUEIICCBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide, also known as ML167, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme, TGFβRI, which plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. The development of ML167 as a TGFβRI inhibitor has opened up new avenues for the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders.

Wirkmechanismus

N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a potent inhibitor of TGFβRI, which is a transmembrane protein that belongs to the serine/threonine kinase family. TGFβRI plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide binds to the ATP-binding site of TGFβRI, which prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has several biochemical and physiological effects in the body. In vitro studies have shown that N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide inhibits the growth and proliferation of cancer cells by blocking the TGFβRI signaling pathway. In addition, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to enhance the efficacy of chemotherapy in cancer cells. In vivo studies have shown that N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide reduces the growth of tumors in mice models of breast and pancreatic cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is its specificity for TGFβRI, which makes it a valuable tool for studying the role of TGFβRI in various cellular processes. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.

Zukünftige Richtungen

The development of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide as a TGFβRI inhibitor has opened up new avenues for the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders. Future research in this area should focus on the following directions:
1. Identification of novel TGFβRI inhibitors with improved pharmacokinetic properties.
2. Evaluation of the efficacy of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide in combination with other chemotherapeutic agents.
3. Investigation of the role of TGFβRI in other disease states, such as cardiovascular disease and neurodegenerative disorders.
4. Development of targeted delivery systems for N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide to improve its efficacy and reduce off-target effects.
Conclusion:
In conclusion, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a small molecule inhibitor that has shown great promise in the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders. The development of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide as a TGFβRI inhibitor has opened up new avenues for research and has the potential to lead to the development of novel therapeutic agents. Further research in this area is needed to fully understand the potential of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide and other TGFβRI inhibitors in the treatment of various diseases.

Synthesemethoden

The synthesis of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 2-(3-chlorobenzylthio)ethanol. This intermediate is then reacted with 4-(methylsulfonyl)aniline in the presence of a base to form N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide. The final product is then purified using column chromatography to obtain a high purity compound.

Wissenschaftliche Forschungsanwendungen

N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the treatment of cancer. TGFβRI is overexpressed in several types of cancer, including breast, lung, and pancreatic cancer. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the TGFβRI signaling pathway. In addition, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to enhance the efficacy of chemotherapy in cancer cells.

Eigenschaften

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S2/c1-26(31(28,29)22-8-3-2-4-9-22)21-12-10-19(11-13-21)23(27)25-14-15-30-17-18-6-5-7-20(24)16-18/h2-13,16H,14-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSCXSUEIICCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCCSCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.